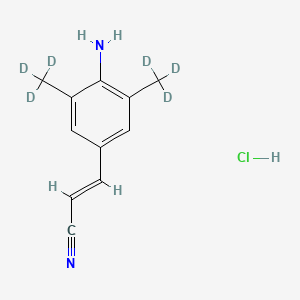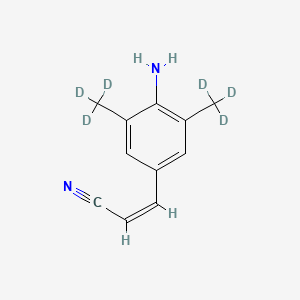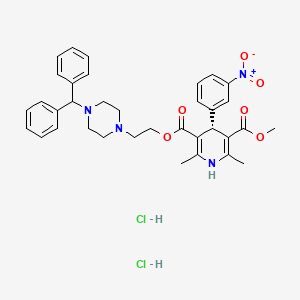![molecular formula C14H24ClNO2 B589389 Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride CAS No. 1329488-43-8](/img/structure/B589389.png)
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride is a deuterated derivative of Betaxolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies . The molecular formula of this compound is C14H19D5ClNO2, and it has a molecular weight of 278.83 g/mol .
Méthodes De Préparation
The synthesis of Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the parent compound, Betaxolol, followed by the selective deuteration of specific hydrogen atoms. The reaction conditions often involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Betaxolol and its metabolites.
Biology: The compound is employed in metabolic studies to trace the pathways and interactions of Betaxolol in biological systems.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of Betaxolol, aiding in the development of more effective beta-blockers.
Mécanisme D'action
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart and vascular smooth muscle. This action reduces the stimulation of these receptors by catecholamines, leading to a decrease in heart rate, cardiac output, and blood pressure . The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the adrenergic signaling cascade .
Comparaison Avec Des Composés Similaires
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. Similar compounds include:
Betaxolol: The non-deuterated parent compound, used as a beta-blocker in clinical settings.
Atenolol: Another selective beta-1 adrenergic receptor blocker, commonly used to treat hypertension and angina.
Metoprolol: A beta-1 selective adrenergic receptor blocker with similar therapeutic uses.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific clinical applications.
Propriétés
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H/i9D2,10D2,13D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAGQQCLTMPPPT-SUKSBMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC)O)NC(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B589319.png)


![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)
